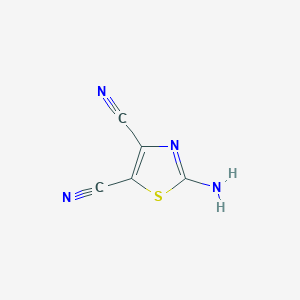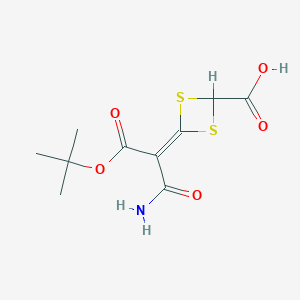
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールは、オキサジアゾール環を含む複素環式化合物です。
製法
合成経路と反応条件
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールの合成は、通常、2,4-ジメチルフェニルアミンを適切な試薬と反応させてオキサジアゾール環を形成するプロセスです。一般的な方法の1つには、塩基性条件下でヒドラジド中間体を二硫化炭素と環化し、その後、ホルムアルデヒドと反応させてアミノメチル基を導入するものが含まれます。
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成方法を拡大することになります。これには、反応条件(温度、圧力、溶媒の選択など)を最適化して、最終生成物の高収率と純度を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dimethylphenylamine with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with carbon disulfide under basic conditions, followed by reaction with formaldehyde to introduce the aminomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: チオール基は酸化されてジスルフィドまたはスルホン酸を形成する可能性があります。
還元: オキサジアゾール環は、特定の条件下で還元される可能性があります。
置換: アミノメチル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アルキルハライドなどの求核剤は、塩基性条件下でアミノメチル基と反応する可能性があります。
形成される主要な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: 還元されたオキサジアゾール誘導体。
置換: 置換されたアミノメチル誘導体。
科学研究における用途
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールは、科学研究でいくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌および抗がん特性の可能性について調査されています。
医学: 生物活性のために、薬物開発の候補として探求されています。
産業: 特定の電子特性または光学特性を持つ新素材の開発に利用されます。
科学的研究の応用
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールの作用機序は、特定の分子標的との相互作用を伴います。生物系では、酵素または受容体と相互作用して、特定の経路の阻害または活性化につながる可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似化合物の比較
類似化合物
2-アミノ-1,3,4-オキサジアゾール誘導体: これらの化合物は、オキサジアゾール環を共有し、類似の化学的特性を持っています。
チオセミカルバジド誘導体: これらの化合物は、類似の官能基を持ち、同様の反応を起こす可能性があります。
独自性
5-(((2,4-ジメチルフェニル)アミノ)メチル)-1,3,4-オキサジアゾール-2-チオールは、オキサジアゾール環とアミノメチル基の両方が存在するため、独自です。これにより、特定の化学反応性と生物活性が付与されます。これらの構造特徴の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Thiosemicarbazide derivatives: These compounds have similar functional groups and can undergo similar reactions.
Uniqueness
5-(((2,4-Dimethylphenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both the oxadiazole ring and the aminomethyl group, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications.
特性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC名 |
5-[(2,4-dimethylanilino)methyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)12-6-10-13-14-11(16)15-10/h3-5,12H,6H2,1-2H3,(H,14,16) |
InChIキー |
BPPGTVVLCVFAKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC2=NNC(=S)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


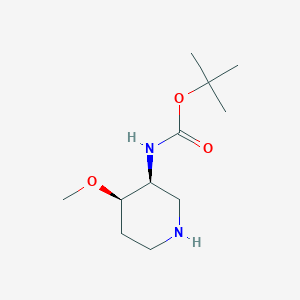
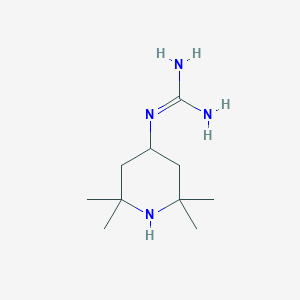
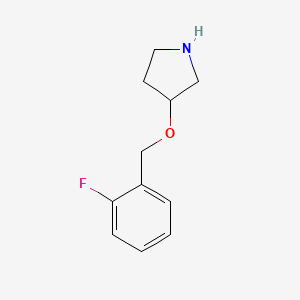
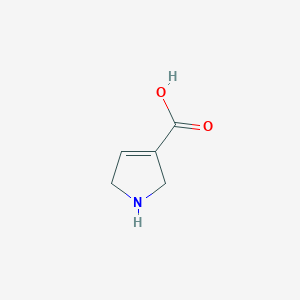
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)

![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
